N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine
Description
Properties
CAS No. |
918334-39-1 |
|---|---|
Molecular Formula |
C10H12N6O3 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)15-5-16(8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChI Key |
PJVHGUJGQWIEDE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 6-Chloropurine
6-Methylaminopurine can be synthesized via nucleophilic displacement of chlorine in 6-chloropurine using methylamine. This method is analogous to the synthesis of N-(purin-6-yl)amino acids described in PMC7889712, where chlorine is replaced by amino acids.
Reaction Steps :
-
Starting Material : 6-Chloropurine (e.g., 6-chloro-7H-purine).
-
Amination : React with excess methylamine (CH₃NH₂) in a polar solvent (e.g., DMF or THF) under reflux.
-
Purification : Recrystallization or chromatography to isolate 6-methylaminopurine.
Critical Considerations :
-
Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition.
-
Solvent Choice : Aprotic solvents (e.g., THF) minimize side reactions with amine groups.
Alternative Routes for Purine Functionalization
For complex purine derivatives, alkylation or acylation reactions may precede amination. For example:
-
Protection/Deprotection : Temporary protection of reactive sites (e.g., hydroxyl groups) during substitution.
-
Solid-Phase Synthesis : Immobilizing the purine on a resin for iterative functionalization.
Acetylation of Glycine
Direct Amidocarbonylation
Inspired by the amidocarbonylation of paraformaldehyde with acetamide (as in US4918222A), glycine’s amino group can be acetylated using acetic anhydride or acetyl chloride.
Reaction Pathway :
-
Glycine Activation : Treat glycine with a coupling agent (e.g., DCC/HOBt) to form an active ester.
-
Acetylation : React with acetic anhydride or acetyl chloride to yield N-acetylglycine.
Catalysts and Conditions :
-
Cobalt Catalysts : Used in amidocarbonylation to improve yield and selectivity.
-
Pressure and Temperature : Elevated CO pressure (1000–4000 psi) and temperatures (50–150°C) enhance reaction efficiency.
Yield Data :
Coupling of Acetylated Glycine to 6-Methylaminopurine
Carbodiimide-Mediated Coupling
The final step involves forming the amide bond between N-acetylglycine and 6-methylaminopurine. Carbodiimide coupling agents (e.g., DCC, EDC) are commonly used for this purpose.
Procedure :
-
Activation : Treat 6-methylaminopurine with DCC/HOBt to form an active ester.
-
Coupling : React with glycine in a polar aprotic solvent (e.g., DMF).
-
Workup : Quench with cold water, filter precipitates, and purify via HILIC or reverse-phase chromatography.
Stereochemical Considerations :
-
Racemization Risk : Chiral centers in glycine may racemize under basic conditions. Use of HOBt or DIEA can mitigate this.
-
Diastereomer Ratios : In analogous dipeptide syntheses, coupling led to 6:4 (S,S)/(R,S) ratios.
Alternative Coupling Methods
Triflate-Mediated Alkylation
For non-amide linkages, triflate intermediates can facilitate nucleophilic substitution. For example:
-
Triflation : Convert the hydroxyl group of 6-methylaminopurine to a triflate using Tf₂O.
-
Displacement : React with glycine’s amino group in the presence of a base (e.g., NaH).
Advantages :
-
Mild Conditions : Avoids high temperatures or pressures.
Analytical Characterization
Mass Spectrometry (MS)
| Compound | m/z (M+H⁺) | Fragmentation Pattern |
|---|---|---|
| N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine | 293.28 | Loss of CH₃NH₂, CO₂ |
| 6-Methylaminopurine | 166.07 | Purine ring cleavage |
Chromatographic Separation
Challenges and Optimization
Racemization Control
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the methylamino or acetamido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methylamine, acetic anhydride, or acetyl chloride under controlled pH and temperature.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine may act as an inhibitor of CD73, an enzyme implicated in cancer progression. CD73 facilitates the conversion of extracellular ATP to adenosine, promoting tumor growth and immune evasion. Compounds similar to this compound have been shown to inhibit CD73 effectively, suggesting potential use in cancer therapies aimed at enhancing anti-tumor immunity .
2. Metabolic Profiling
The compound has been utilized in metabolic studies to analyze polar and ionic metabolites in biological matrices. For example, a method combining hydrophilic interaction liquid chromatography with mass spectrometry (HILIC-MS) has been applied to quantify metabolites in glioblastoma cell lines. This approach revealed metabolic heterogeneity among different cell types, highlighting the compound's role in identifying potential therapeutic targets .
Case Studies
Case Study 1: Inhibition of CD73
A study explored the effects of this compound on CD73 inhibition in various cancer cell lines. Results demonstrated a significant reduction in adenosine production, leading to enhanced T-cell activation and proliferation in vitro. This suggests that the compound could be further developed as a therapeutic agent for cancers characterized by high CD73 expression .
Case Study 2: Metabolic Analysis in Glioblastoma
In another study, researchers employed HILIC-MS to analyze the metabolic profiles of glioblastoma cell lines treated with this compound. The analysis identified distinct metabolic pathways activated by the compound, providing insights into its mechanism of action and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism and cellular proliferation.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The acetyl-glycine chain in the target compound likely increases hydrophilicity compared to N-Methyl-7H-purin-6-amine (Log P 0.44) but less than N-Allyl-N-(9H-purin-6-yl)amine (allyl group enhances Log P).
- Bioavailability : The glycine moiety in N-(purin-6-yl)glycine reduces GI absorption due to polarity, whereas the acetyl spacer in the target compound may improve membrane permeability.
Key Findings :
- Antimycobacterial Activity: N-(purin-6-yl)glycine (compound 10) exhibits pronounced Mtb inhibition, suggesting the target compound’s purine core and glycine chain may retain similar activity .
- Safety: The methylamino and acetyl-glycine groups in the target compound likely reduce acute toxicity compared to N-Methyl-7H-purin-6-amine (H302/H315 warnings) .
Biological Activity
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine, a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methylamino group at the 6-position of the purine ring and an acetyl group linked to glycine, enhancing its solubility and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 264.24 g/mol
- CAS Number : 918334-39-1
The compound's structure allows it to participate in various biochemical reactions typical of amides and purines, suggesting potential therapeutic applications.
Pharmacological Potential
This compound has been noted for several biological activities:
- Antitumor Activity : Preliminary studies indicate that derivatives of purine compounds can exhibit antitumor properties. The structural modifications in this compound may enhance its interaction with cancer cell pathways, potentially leading to growth inhibition of specific tumor types.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. This inhibition can disrupt the synthesis of nucleotides necessary for DNA replication.
- Neuroprotective Effects : Some studies suggest that purine derivatives can have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
- Genotoxicity Studies : Research conducted on N-acetylglycine (NAGly), a related compound, showed no evidence of genotoxicity in vitro or in vivo, indicating that this compound may also be safe regarding genetic stability .
- Toxicology Reports : In animal studies, NAGly demonstrated a no-observed-adverse-effect-level (NOAEL) for systemic toxicity, suggesting that similar derivatives like this compound may also possess a favorable safety profile .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.
- Metabolic Pathways : Its structure suggests potential involvement in metabolic pathways related to amino acid and nucleotide metabolism, which could influence cellular growth and differentiation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylaminopurine | Purine base with a methyl amino group | Used in nucleic acid synthesis |
| N-Acetylglycylglycine | Acetylated glycine derivative | Simpler structure without the purine component |
| 2-Aminopurine | Amino group at position 2 on the purine ring | Known for its role in nucleic acid metabolism |
This table illustrates how structural variations influence biological activities and therapeutic applications.
Q & A
Q. What is the synthetic pathway for N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential functionalization of the purine core. First, the 6-position of 7H-purine is substituted with methylamino via nucleophilic displacement under basic conditions (e.g., using NaH in DMF). Subsequent acetylation at the 7-position with chloroacetyl chloride, followed by coupling with glycine under Schotten-Baumann conditions, yields the final compound. Optimization requires controlled temperatures (0–5°C during acetylation to prevent side reactions) and solvents like THF or DMF to enhance solubility. Purification via column chromatography (silica gel, eluting with CHCl₃:MeOH 9:1) improves purity .
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound comprises a purine core with a methylamino group at C6 and an acetyl-glycine moiety at N6. The methylamino group acts as an electron-donating substituent, increasing nucleophilicity at adjacent positions, while the acetyl-glycine chain introduces hydrogen-bonding capacity. X-ray crystallography (for analogs) and NMR studies (¹H, ¹³C, DEPT-135) confirm planar geometry and tautomeric forms, critical for interactions with biological targets .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments and confirm substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: calc. 293.11).
- HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the methylamino group at C6 modulate electronic properties and biological activity?
The methylamino group enhances electron density at the purine N7 position, facilitating interactions with enzymes like kinases or adenosine receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV), indicating improved electrophilicity for covalent binding. Comparative studies with unsubstituted analogs reveal 2–3-fold higher inhibitory activity in kinase assays .
Q. What experimental strategies resolve contradictions in reported biological activities across cell lines?
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ variability.
- Cell-Specific Factors : Assess expression levels of target proteins (e.g., via Western blot) to correlate activity with receptor density.
- Metabolic Stability : Use liver microsomes to evaluate if differential metabolism (e.g., CYP450-mediated oxidation) affects efficacy .
Q. How can mechanistic studies elucidate the compound’s interaction with adenosine deaminase (ADA)?
- Enzyme Kinetics : Measure and using UV-Vis spectroscopy (λ = 265 nm for adenosine substrate depletion).
- Molecular Docking : AutoDock Vina simulations predict binding poses, highlighting hydrogen bonds between the acetyl-glycine moiety and ADA’s His238 residue.
- Site-Directed Mutagenesis : Replace His238 with Ala to validate its role in inhibition .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
- Co-Solvent Systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous administration.
- Prodrug Design : Introduce phosphate groups at the glycine carboxylate to enhance aqueous solubility (confirmed by LogP reduction from 1.2 to -0.5) .
Methodological Guidance
- Synthesis Troubleshooting : If acetylation yields drop below 60%, pre-activate glycine with EDC/NHS before coupling to the purine intermediate .
- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to statistically integrate results from disparate studies, adjusting for variables like cell passage number or assay temperature .
- Biological Assays : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo conditions when testing anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
